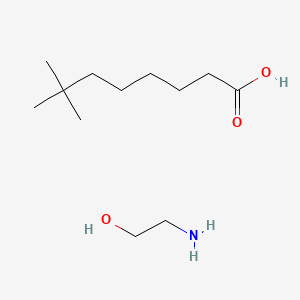
Einecs 282-229-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of neodecanoic acid, compound with 2-aminoethanol (1:1), typically involves the reaction of neodecanoic acid with 2-aminoethanol in a 1:1 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and allowed to react under controlled conditions. The process may involve additional steps such as purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Neodecanoic acid, compound with 2-aminoethanol (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Neodecanoic acid, compound with 2-aminoethanol (1:1), has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and effects on different biological pathways.
Industry: Utilized in the production of various industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of neodecanoic acid, compound with 2-aminoethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to neodecanoic acid, compound with 2-aminoethanol (1:1), include:
Neodecanoic acid: A related compound with similar chemical properties.
2-Aminoethanol: Another related compound that can form similar complexes with different acids.
Uniqueness
Its unique structure allows it to participate in specific reactions and interactions that may not be possible with other similar compounds .
Propriétés
Numéro CAS |
84145-06-2 |
|---|---|
Formule moléculaire |
C12H27NO3 |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
2-aminoethanol;7,7-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2.C2H7NO/c1-10(2,3)8-6-4-5-7-9(11)12;3-1-2-4/h4-8H2,1-3H3,(H,11,12);4H,1-3H2 |
Clé InChI |
DTWCMPUWZOPIRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCCC(=O)O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


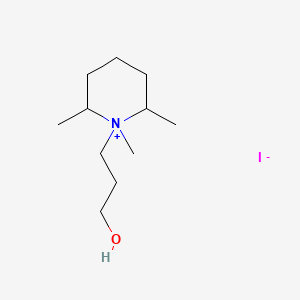
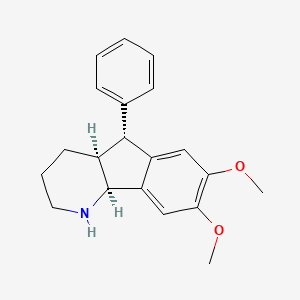
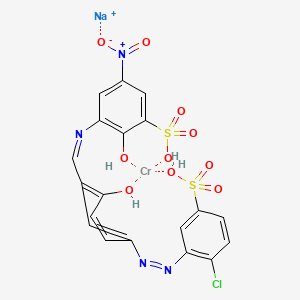

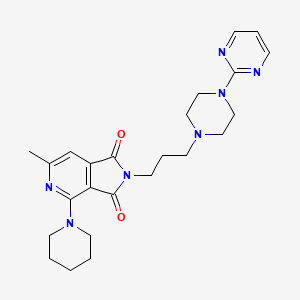


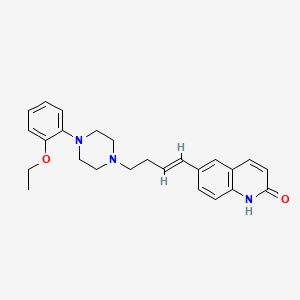


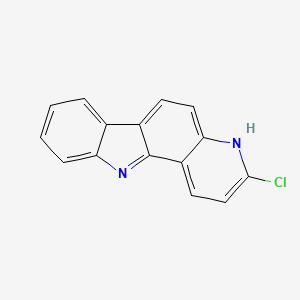
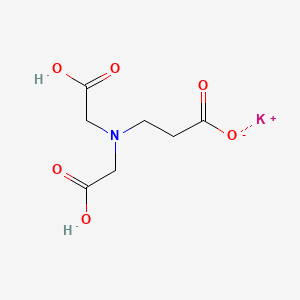

![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)
